Xylose-derived lactam oxime
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H10N2O4 |
|---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
(3R,4S,5S)-6-(hydroxyamino)-2,3,4,5-tetrahydropyridine-3,4,5-triol |
InChI |
InChI=1S/C5H10N2O4/c8-2-1-6-5(7-11)4(10)3(2)9/h2-4,8-11H,1H2,(H,6,7)/t2-,3+,4-/m1/s1 |
InChI Key |
JDBSITHMKSTORG-FLRLBIABSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C(=N1)NO)O)O)O |
Canonical SMILES |
C1C(C(C(C(=N1)NO)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for Xylose Derived Lactam Oximes
Conventional Synthetic Routes to Xylose-Derived Lactam Oximes
Traditional synthetic strategies for xylose-derived lactam oximes are typically multi-step processes that require careful planning regarding protecting groups and reaction sequences to achieve the desired regioselectivity and stereoselectivity.
The formation of a lactam, a cyclic amide, from a xylose starting material is a critical phase in the synthesis. Several strategies exist to construct this heterocyclic core. One common approach begins with the conversion of D-xylose into a suitable precursor, such as a γ- or δ-amino acid, which can then undergo intramolecular cyclization. testbook.comresearchgate.net A stereoselective approach to γ-lactam precursors for the synthesis of complex natural products has been described starting from D-xylose. researchgate.netsci-hub.se
Another powerful method involves the Beckmann rearrangement of a ketoxime. testbook.comwikipedia.org In this context, the synthesis begins with a ketone derived from xylose. This ketone is then converted to an oxime, which subsequently rearranges to form the lactam ring. iitm.ac.in For instance, oximes derived from xylose have been successfully subjected to the Beckmann rearrangement to yield polyhydroxycyclic lactams. iitm.ac.in Other specialized methods include the Aubé reaction, which can be used to synthesize sugar-lactam conjugates from sugar azides, providing another route to these valuable structures. rsc.org The stability and accessibility of sugar-derived lactams make them attractive intermediates for further functionalization. acs.org
The oxime functional group (C=N-OH) is typically introduced by a condensation reaction between a ketone and hydroxylamine (B1172632). nsf.govnumberanalytics.comwikipedia.org In the synthesis of a xylose-derived lactam that originates from a Beckmann rearrangement, the oxime is a key intermediate rather than a feature of the final lactam product. The process involves treating a xylose-derived ketone with hydroxylamine or one of its salts, like hydroxylamine hydrochloride, often in the presence of a base such as sodium acetate. d-nb.infojuniperpublishers.com
The Beckmann rearrangement is the subsequent, crucial step where the oxime is converted into an amide (or a lactam if the oxime is cyclic). wikipedia.orgbeilstein-journals.org This rearrangement is typically catalyzed by acids like sulfuric acid or polyphosphoric acid, but other reagents such as tosyl chloride can also be used. wikipedia.org The reaction is stereospecific, with the group anti-periplanar to the hydroxyl group on the nitrogen atom migrating to form the C-N bond. wikipedia.orgbeilstein-journals.org Research has demonstrated the successful Beckmann rearrangement of sugar oximes, including those derived from xylose, using heterogeneous catalysts like silica-supported molybdenum(VI) oxide, which facilitates the transformation under mild conditions. iitm.ac.in
| Oxime Precursor | Catalyst | Solvent | Condition | Yield |
|---|---|---|---|---|
| Glucose-derived oxime (3) | 20% MoO₃/SiO₂ | Ethanol (B145695) | Reflux | 80% |
| Glucose-derived oxime (4) | 20% MoO₃/SiO₂ | Ethanol | Reflux | 75% |
| Xylose-derived oxime (5) | 20% MoO₃/SiO₂ | Ethanol | Reflux | 78% |
| Xylose-derived oxime (6) | 20% MoO₃/SiO₂ | Ethanol | Reflux | 70% |
Starting with commercially available D-xylose.
Strategic protection of hydroxyl groups to ensure regioselectivity in subsequent steps.
Oxidation of a specific, unprotected hydroxyl group to a ketone.
Condensation of the ketone with hydroxylamine to form the key oxime intermediate. wikipedia.org
Beckmann rearrangement of the oxime to generate the lactam ring. wikipedia.org
Deprotection to yield the final polyhydroxylated lactam.
Optimization is crucial at each stage. acs.org This includes the selection of catalysts, solvents, and reaction temperatures to maximize yield and control stereochemistry. The development of robust statistical methods like Design of Experiments (DoE) has become a powerful tool in industry to systematically optimize reaction conditions, moving beyond traditional one-factor-at-a-time (OFAT) approaches. acs.org For instance, optimizing the Beckmann rearrangement step involves screening various acid catalysts or catalytic systems to find conditions that provide high conversion with minimal byproducts. scirp.orgorganic-chemistry.org
Oxime Moiety Introduction via Condensation Reactions (e.g., Hydroxylamine Reactions)
Green Chemistry Approaches to Xylose-Derived Lactam Oxime Synthesis
In line with the principles of green chemistry, new methods are being developed to reduce the environmental impact of chemical syntheses. nih.gov These approaches focus on minimizing waste, reducing energy consumption, and avoiding hazardous solvents.
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. rsc.org The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields and purity compared to conventional heating methods. rsc.orgasianjpr.com
In the context of xylose-derived lactam oximes, microwave assistance can be applied to several steps. An efficient microwave-mediated method for synthesizing oxime-linked sugars has been reported, where the reaction between a sugar's aldehyde/ketone group and an aminooxy moiety occurs in minutes under mild aqueous conditions without the need for protecting groups. juniperpublishers.com Similarly, the synthesis of various oximes from ketones and hydroxylamine hydrochloride has been shown to be significantly faster under microwave irradiation compared to conventional refluxing. asianjpr.com This efficiency makes MAOS a highly attractive green alternative for preparing the key oxime intermediates in the synthetic pathway. rsc.org
| Method | Reaction Time | Power/Condition |
|---|---|---|
| Microwave-Assisted | 3 min | 340 W |
| Conventional | 10 min | Reflux |
Eliminating organic solvents is a primary goal of green chemistry, as they contribute significantly to chemical waste and pollution. ias.ac.in Solvent-free reactions, often conducted by grinding solid reactants together (mechanochemistry or grindstone chemistry) or by heating a mixture of reactants without any solvent, can offer substantial environmental benefits. ias.ac.ind-nb.info
The formation of oximes has been successfully achieved under solvent-free conditions. One highly efficient method involves simply grinding a carbonyl compound with hydroxylamine hydrochloride in the presence of a catalyst like bismuth(III) oxide (Bi₂O₃) at room temperature. d-nb.info This procedure is rapid, clean, and provides excellent yields for a wide range of aldehydes and ketones. d-nb.info The catalyst can often be recovered and reused, further enhancing the green credentials of the process. rsc.org Applying such a solvent-free protocol to the oximation of a xylose-derived ketone would represent a significant step towards a more sustainable synthesis of the target lactam oximes. d-nb.info
| Carbonyl Compound | Time (min) | Yield (%) |
|---|---|---|
| Benzaldehyde | 1.5 | 98 |
| 4-Chlorobenzaldehyde | 1.5 | 98 |
| Cinnamaldehyde | 2.5 | 96 |
| Cyclohexanone | 10 | 95 |
| Acetophenone | 15 | 94 |
| Benzophenone | 20 | 92 |
Utilization of Aqueous Media and Bio-Based Solvents
The shift towards greener and more sustainable chemical processes has led to the exploration of aqueous media and bio-based solvents for the synthesis of xylose-derived lactam oximes. Traditional organic solvents are often volatile, toxic, and derived from petrochemical sources, prompting the search for environmentally benign alternatives.
Aqueous media offers an attractive option due to its low cost, non-flammability, and minimal environmental impact. Research has shown that certain reactions, such as the tandem radical cyclization of oxime ethers derived from monosaccharides, can proceed smoothly in aqueous environments, providing a novel method for the asymmetric synthesis of related nitrogen-containing heterocyclic compounds. researchgate.net The solubility and stability of reactants and catalysts in water are key considerations, and the use of co-solvents or surfactants may be necessary to facilitate these reactions.
Table 1: Comparison of Conventional and Bio-Based Solvents
| Solvent Name | Source | Key Properties |
| Dichloromethane | Petroleum | Volatile, Suspected Carcinogen |
| Toluene | Petroleum | Volatile, Toxic |
| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass (Lignocellulose) | Renewable, Lower Toxicity |
| Cyrene™ (Dihydrolevoglucosenone) | Biomass (Cellulose) | Biodegradable, Non-mutagenic |
| Diformylxylose (DFX) | Biomass (D-xylose) | Renewable, Non-mutagenic |
Heterogeneous and Biocatalytic Strategies for Enhanced Sustainability
To further enhance the sustainability of synthetic routes to xylose-derived lactam oximes, heterogeneous catalysis and biocatalysis have emerged as powerful strategies. rsc.org These approaches often lead to easier product purification, catalyst recycling, and milder reaction conditions.
Heterogeneous Catalysis: This involves the use of a catalyst in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. rsc.org This allows for simple separation of the catalyst by filtration, which can then be reused, reducing waste and cost. In the context of oxime chemistry, heterogeneous catalysts are widely used for selective hydrogenation reactions to produce amines or hydroxylamines. encyclopedia.pub For the synthesis of lactam structures, catalysts can be designed to promote cyclization reactions. The development of robust and selective heterogeneous catalysts for the direct synthesis of xylose-derived lactam oximes is a key research goal, focusing on porous nanomaterials and supported metal catalysts. rsc.org
Biocatalysis: This strategy employs enzymes or whole microorganisms to catalyze chemical transformations. nih.gov Biocatalysis is renowned for its high selectivity (chemo-, regio-, and enantioselectivity) and ability to operate under mild conditions (ambient temperature and pressure). core.ac.ukau.dk Enzymes such as lipases, proteases, and oxidoreductases can be utilized for various steps in the synthesis of lactams. nih.govau.dk For instance, lactamases have been used for the stereoselective ring-opening of racemic lactams to obtain chiral building blocks. rsc.org The use of immobilized enzymes further enhances the sustainability of the process by allowing for easy catalyst recovery and reuse over multiple cycles. core.ac.uk
Table 2: Overview of Sustainable Catalytic Strategies
| Catalytic Strategy | Catalyst Type | Advantages | Key Applications in Lactam/Oxime Synthesis |
| Heterogeneous Catalysis | Solid catalysts (e.g., supported metals, zeolites) | Easy separation and recycling, high stability | Selective hydrogenation of oximes encyclopedia.pub |
| Biocatalysis | Enzymes (free or immobilized), whole cells | High selectivity, mild reaction conditions, reduced waste | Kinetic resolution of lactams, asymmetric synthesis core.ac.ukrsc.org |
Chemoenzymatic Synthesis of Xylose-Derived Lactam Oximes
Chemoenzymatic synthesis combines the advantages of both chemical and biological catalysis to create efficient and selective synthetic routes. nih.govfrontiersin.org This approach strategically uses enzymes to perform challenging transformations, such as stereoselective reactions, while employing traditional chemical methods for other steps. nih.govuni-bayreuth.de
A typical chemoenzymatic strategy for preparing xylose-derived lactam oximes might involve the enzymatic resolution of a key chiral intermediate, followed by chemical steps to construct the lactam ring and introduce the oxime functionality. researchgate.net For example, a lipase (B570770) could be used for the enantioselective acylation or hydrolysis of a precursor alcohol, establishing the desired stereochemistry early in the synthetic sequence. core.ac.uk Subsequently, chemical methods can be applied for cyclization to the lactam and subsequent oximation.
Stereoselective Synthesis of Xylose-Derived Lactam Oximes
Controlling the stereochemistry during the synthesis of xylose-derived lactam oximes is crucial, as the biological activity of these compounds is often highly dependent on their three-dimensional structure. Several strategies have been developed to achieve high levels of stereoselectivity.
One common approach is the use of chiral auxiliaries derived from sugars, such as D-xylose itself. nih.gov These auxiliaries can direct the stereochemical outcome of key bond-forming reactions, such as the Staudinger [2+2] cycloaddition to form the β-lactam ring. nih.gov For instance, imines derived from a D-xylose derivative have been shown to be excellent chiral auxiliaries in the Staudinger reaction, leading to the formation of β-lactams with high diastereoselectivity. nih.gov
Another powerful technique is the use of chiral catalysts in asymmetric synthesis. Chiral catalysts can induce enantioselectivity in reactions, leading to the preferential formation of one enantiomer over the other. For the synthesis of β-lactams, chiral catalysts have been employed in the reaction of ketenes and imines, affording products with high enantiomeric excess. nih.gov
Furthermore, stereoselective intramolecular reactions, such as the 1,3-dipolar cycloaddition of nitrones derived from sugars like L-xylose, can be used to construct complex, polycyclic systems containing a lactam moiety with excellent stereocontrol. jst.go.jp The stereochemistry of the final product is dictated by the predictable facial selectivity of the cycloaddition. Recent photoinduced methods have also demonstrated highly diastereoselective functionalization of β-lactams. acs.org
Table 3: Methods for Stereoselective Lactam Synthesis
| Method | Key Principle | Example | Outcome |
| Chiral Auxiliary | A chiral molecule temporarily incorporated into a reactant to direct the stereochemistry of a subsequent reaction. | D-xylose derivative as a chiral auxiliary in the Staudinger reaction. nih.gov | High diastereoselectivity in β-lactam formation. nih.gov |
| Chiral Catalyst | A chiral substance that accelerates a chemical reaction to produce a chiral product. | Benzoylquinine in the reaction of ketenes and imines. nih.gov | High enantioselectivity (ee > 95%). nih.gov |
| Intramolecular Cycloaddition | A reaction in which a molecule reacts with itself to form a cyclic product. | 1,3-dipolar cycloaddition of a nitrone derived from L-xylose. jst.go.jp | Formation of a cycloadduct as a single isomer. jst.go.jp |
| Diastereoselective Functionalization | A reaction that selectively forms one diastereomer over others. | Photoinduced functionalization of 3-exomethylene β-lactams. acs.org | High diastereomeric ratio (d.r. > 20:1). acs.org |
Reactivity and Chemical Transformations of Xylose Derived Lactam Oximes
Beckmann Rearrangement and Related Lactam Ring Transformations
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a lactam. byjus.comwikipedia.org In the case of cyclic ketoximes, such as those derived from xylose lactams, this rearrangement leads to the expansion of the lactam ring. This transformation is typically catalyzed by acids like sulfuric acid, polyphosphoric acid, or Lewis acids. wikipedia.orgiitm.ac.in The reaction proceeds via protonation of the oxime hydroxyl group, creating a good leaving group. Subsequent migration of the group anti-periplanar to the leaving group on the nitrogen atom results in the formation of a nitrilium ion, which is then attacked by water to yield the ring-expanded lactam. masterorganicchemistry.com
The regioselectivity of the Beckmann rearrangement is a crucial aspect, as it determines the structure of the resulting expanded lactam. For unsymmetrical ketoximes, the migration of the alkyl or aryl group anti to the oxime's hydroxyl group is generally favored. masterorganicchemistry.com In the context of sugar-derived oximes, studies have shown that the rearrangement can lead to a mixture of regioisomeric lactams. For instance, the Beckmann rearrangement of oximes derived from protected glucose and xylose has been investigated using silica-supported molybdenum(VI) oxide and β-zeolite as catalysts, yielding inseparable regioisomeric mixtures of amides in good yields. iitm.ac.in
Beyond the classical Beckmann rearrangement, other transformations can modify the lactam ring. For example, the "Successive Ring Expansion" (SuRE) strategy has been developed for the synthesis of medium-sized and macrocyclic lactams. rsc.org This method involves the N-acylation of a lactam followed by a base-promoted ring expansion. rsc.org While not directly demonstrated on xylose-derived lactam oximes themselves, this strategy has been successfully applied to glucose-derived lactams, suggesting its potential applicability to xylose-based systems. rsc.org The efficiency of the N-acylation step, which can be challenging for some lactams, is critical for the success of this ring expansion methodology. rsc.org
Table 1: Catalysts and Conditions for Beckmann Rearrangement of Sugar-Derived Oximes
| Starting Material | Catalyst | Conditions | Products | Yield | Reference |
| Glucose-derived oxime | MoO3/SiO2 or β-zeolite | Refluxing ethanol (B145695) | Regioisomeric mixture of amides | Very good | iitm.ac.in |
| Xylose-derived oxime | MoO3/SiO2 or β-zeolite | Refluxing ethanol | Regioisomeric mixture of amides | Very good | iitm.ac.in |
| Cyclohexanone oxime | Acetic acid, HCl, Acetic anhydride | Not specified | Caprolactam | Not specified | wikipedia.org |
| Oleanolic acid-derived oxime | Phosphoryl chloride, pyridine | Not specified | Lactam and nitrile | ~60% (lactam) | researchgate.net |
Derivatization Strategies on the Lactam Ring System
The lactam ring of xylose-derived scaffolds offers opportunities for further functionalization, primarily through N-alkylation and N-acylation reactions. These modifications can significantly alter the compound's physical, chemical, and biological properties.
N-acylation involves the introduction of an acyl group onto the nitrogen atom of the lactam. This reaction is commonly achieved using acyl chlorides or anhydrides in the presence of a base. rsc.orguchile.cl For instance, the N-acylation of lactams derived from 2-benzoxazolinones has been studied using acetic anhydride. uchile.cl In the context of successive ring expansion strategies, N-acylation is a key step, although it can be challenging for sterically hindered or less nucleophilic lactams. rsc.org
N-alkylation introduces an alkyl group to the lactam nitrogen. This can be accomplished using various alkylating agents under basic conditions. nih.gov For example, silica-supported cesium carbonate has been used for the N-alkylation of bicyclic β-lactams under solvent-free conditions. nih.gov Biocatalytic methods for N-alkylation using primary alcohols or carboxylic acids are also emerging as milder and safer alternatives to traditional methods that employ genotoxic alkyl halides. acs.org
Furthermore, the carbonyl group of the lactam can undergo reduction. For example, lithium aluminum hydride can reduce the lactam carbonyl to a methylene (B1212753) group, yielding the corresponding cyclic amine. utrgv.edu This transformation opens up another avenue for creating diverse molecular architectures from the xylose-derived lactam core.
Table 2: Examples of Lactam Ring Derivatization Reactions
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-acylation | Acyl chloride, pyridine, DMAP, refluxing DCM | N-acylated lactam | rsc.org |
| N-acylation | Acetic anhydride | N-acylated lactam | uchile.cl |
| N-alkylation | Alkyl halide, silica-supported cesium carbonate, solvent-free | N-alkylated lactam | nih.gov |
| Reduction | Lithium aluminum hydride | Cyclic amine | utrgv.edu |
Oxime Functionalization and N-O Bond Reactivity
The oxime group is a highly versatile functional handle that can be transformed into a variety of other functionalities. The reactivity of the N-O bond is central to many of these transformations. nih.gov
One important reaction is the alkylation or acylation of the oxime oxygen , which can enhance its leaving group ability, facilitating reactions like the Beckmann rearrangement. masterorganicchemistry.com O-alkylation is generally preferred over N-alkylation when using alkyl halides. acs.org
The N-O bond can be cleaved under various conditions to generate iminyl radicals or related intermediates. nih.gov This cleavage can be initiated by single electron reduction and is a key step in many radical cyclization reactions. nih.govtcichemicals.com The resulting nitrogen-centered radicals can participate in a range of bond-forming reactions, leading to the synthesis of various nitrogen-containing heterocycles. nih.gov
The oxime itself can be converted into other functional groups. For example, dehydration of aldoximes, often using reagents like acetic anhydride, yields nitriles. libretexts.org This is a key step in the Wohl degradation for shortening the carbon chain of aldoses. libretexts.org Furthermore, oximes can react with various reagents to form new heterocyclic systems. For example, the reaction of sugar oximes with dimethyl acetylenedicarboxylate (B1228247) (DMAD) can lead to the formation of isoxazolines through a nitrone intermediate. juniperpublishers.com
Table 3: Transformations of the Oxime Functional Group
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Dehydration | Acetic anhydride | Nitrile | libretexts.org |
| Cycloaddition | Dimethyl acetylenedicarboxylate (DMAD) | Isoxazoline | juniperpublishers.com |
| N-O Bond Cleavage | Single electron reduction | Iminyl radical | nih.govtcichemicals.com |
| Nitrosation | NaNO2/HCl | 1-hydroxydiazene-2-oxides | juniperpublishers.com |
Radical Reactions Involving Xylose-Derived Lactam Oxime Scaffolds
The field of radical chemistry has provided powerful tools for the synthesis of complex molecules, and xylose-derived lactam oximes are suitable substrates for such transformations. frontiersin.org The generation of radicals from these scaffolds can be achieved through various methods, including photocatalysis. frontiersin.orgnih.gov
Iminyl radicals , generated from the homolysis or single-electron reduction of the N-O bond in oxime derivatives, are key intermediates in a variety of cyclization reactions. tcichemicals.commdpi.com These radicals can add to suitably positioned double or triple bonds within the molecule to form new rings. For instance, the radical cyclization of γ,δ-unsaturated ketone O-acyloximes can lead to the formation of dihydropyrroles. tcichemicals.com The reaction conditions can often be tuned to favor either radical or ionic pathways. tcichemicals.com
Photocatalysis has emerged as a mild and efficient way to initiate radical reactions. frontiersin.org Visible-light photoredox catalysis can be used to generate radicals from sugar derivatives, which can then undergo various transformations. nih.govresearchgate.net For example, photocatalytic methods have been developed for the generation of imidate radicals from oxime imidates, which can then participate in hydroamination, aminoalkylation, or aminoarylation reactions. researchgate.net While not specifically demonstrated on xylose-derived lactam oximes, these methods highlight the potential for using light to drive novel transformations of these scaffolds. The use of photocatalysts like tetrabutylammonium (B224687) decatungstate (TBADT) allows for the generation of a variety of radical species that can add to electron-deficient systems. frontiersin.org
Table 4: Radical Reactions of Oxime Derivatives
| Reaction Type | Key Intermediate | Method | Product Type | Reference |
| Radical Cyclization | Iminyl radical | Single electron reduction | Dihydropyrroles | tcichemicals.com |
| Radical Cyclization | Iminyl radical | Cu-catalysis | Spiropyrrolines | nih.gov |
| Cascade Radical Cyclization | Iminyl radical, phosphoacyl radical | Ag-promotion | Phosphorylated pyrrolines | nih.gov |
| Imidate Radical Reactions | Imidate N-radical | Visible-light photocatalysis | Hydroaminated, aminoalkylated, or aminoarylated products | researchgate.net |
Transformations to Other Nitrogen-Containing Heterocycles
Xylose-derived lactam oximes serve as valuable precursors for the synthesis of a wide array of other nitrogen-containing heterocycles. These transformations often involve cleavage of the lactam ring or rearrangement of the oxime group, followed by cyclization.
The reductive coupling of nitrones, which can be derived from oximes, with α,β-unsaturated acceptors is a powerful method for synthesizing γ-lactams and pyrrolizidine (B1209537) alkaloids. mdpi.com For example, the SmI2-mediated reductive coupling of a chiral L-xylose-derived cyclic nitrone with ethyl acrylate (B77674) has been used in the total synthesis of (+)-hyacinthacine A2. mdpi.com
The Beckmann fragmentation , a reaction that can compete with the Beckmann rearrangement, involves the cleavage of the C-C bond adjacent to the oxime, leading to the formation of a nitrile. researchgate.net This can be a useful transformation for opening the lactam ring and creating linear intermediates that can be further elaborated into other cyclic systems.
Furthermore, the oxime functionality can be a key component in the construction of pyridines . Rhodium-catalyzed reactions of α,β-unsaturated oximes with alkynes have been developed for the synthesis of polysubstituted pyridines. nih.gov This method relies on the N-O bond of the oxime acting as an internal oxidant. nih.gov Gold-catalyzed heterocyclization of alkynes with hydroxamic acids (which can be conceptually related to oximes) also provides access to dioxazoles. organic-chemistry.org
The cleavage of the lactam ring itself can provide synthons for other heterocycles. For instance, the hydrolysis of the amide bond in a β-lactam yields a β-amino acid, which can be a versatile building block for various other molecules. utrgv.edu
Table 5: Synthesis of Nitrogen Heterocycles from Oxime Derivatives
| Starting Material Type | Reagents and Conditions | Product Heterocycle | Reference |
| L-xylose-derived cyclic nitrone | Ethyl acrylate, SmI2 | Pyrrolizidine alkaloid | mdpi.com |
| α,β-unsaturated oxime | Alkyne, Rh(III) catalyst | Pyridine | nih.gov |
| γ,δ-unsaturated ketone O-acyloxime | Acetic acid, 1,4-cyclohexadiene | Dihydropyrrole | tcichemicals.com |
| Oxime | Dimethyl acetylenedicarboxylate (DMAD) | Isoxazoline | juniperpublishers.com |
| Alkyne, Hydroxamic acid | Gold catalyst | 1,4,2-Dioxazole | organic-chemistry.org |
Structural Elucidation and Advanced Characterization Techniques for Xylose Derived Lactam Oximes
Spectroscopic Analysis Methods
Spectroscopy is a cornerstone in the characterization of xylose-derived lactam oximes, with each technique offering unique insights into the molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of xylose-derived lactam oximes in solution. Both ¹H and ¹³C NMR provide data on the chemical environment of each proton and carbon atom, respectively, allowing for the confirmation of the compound's backbone and the position of its various functional groups. nih.gov
¹H NMR: In ¹H NMR spectra of xylose-derived lactam oximes, specific chemical shifts and coupling constants are indicative of the protons within the piperidine (B6355638) ring and the attached hydroxyl groups. For instance, the protons on the carbon atoms bearing hydroxyl groups typically appear in a specific region of the spectrum. The proton at the C-1' position of a related gluco-naphthimidazole derivative, for example, appears as a doublet at δ 5.16 with a small coupling constant (5.2 Hz), which provides information about its stereochemical orientation. mdpi.com The chemical shifts are sensitive to the solvent used and the presence of hydrogen bonding. nih.gov
¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbon of the oxime group (C=N-OH) and the carbons of the piperidine ring can be unambiguously assigned. In a related naphthimidazole derivative of glucose, the C-2 carbon of the imidazole (B134444) ring appears at δ 156.2. mdpi.com For oximes in general, the chemical shifts of carbons adjacent to the oximic group are influenced by the group's polar and anisotropic character. nih.gov Detailed analysis of both ¹H and ¹³C NMR spectra is crucial for confirming the successful synthesis and purity of xylose-derived lactam oximes. acs.org
Below is a representative table of expected NMR chemical shifts for a xylose-derived lactam oxime structure.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H on Oxime-N | ~10-12 | - |
| H on Ring-N | Variable (amide proton) | - |
| CH-OH Protons | ~3.5-4.5 | ~60-80 |
| CH₂ in Ring | ~2.5-3.5 | ~30-40 |
| C=N (Oxime) | - | ~150-160 |
| C in Ring | - | ~40-80 |
| OH Protons | Variable | - |
| Note: The exact chemical shifts can vary based on solvent, concentration, and specific substituents. |
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in xylose-derived lactam oximes. researchgate.netmdpi-res.com The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
Key vibrational frequencies for a this compound include:
O-H Stretch: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl (-OH) groups from the xylose moiety and the oxime group.
N-H Stretch: A band in the region of 3100-3500 cm⁻¹, corresponding to the amine proton in the lactam ring.
C=O Stretch (Amide I): While a true lactam has a C=O bond, the lactam oxime features a C=N-OH group. The C=N stretch is typically observed in the 1620-1680 cm⁻¹ region.
C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region, characteristic of the C-O bonds in the alcohol functionalities.
The presence and position of these bands in an IR spectrum provide strong evidence for the formation of the this compound structure.
| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |
| O-H (hydroxyl and oxime) | 3200 - 3600 (broad) |
| N-H (lactam) | 3100 - 3500 |
| C=N (oxime) | 1620 - 1680 |
| C-O (alcohol) | 1000 - 1300 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The chromophore of interest is the C=N-OH group of the oxime. This group can absorb UV light, leading to electronic excitations. While simple oximes may have relatively weak absorptions, conjugation with other systems can enhance and shift these bands.
Fluorescence spectroscopy can also be employed to study the emission properties of these compounds. researchgate.net Some complex organic molecules, including certain sugar derivatives, exhibit fluorescence, which can be sensitive to their environment and aggregation state. mdpi.com Studies on related compounds have shown that structural modifications can lead to molecules with interesting photophysical properties, including fluorescence emission. acs.org For example, some molecular conjugates are designed to combine the properties of individual components to create new characteristic features. researchgate.net
Mass spectrometry (MS) is a critical technique for determining the molecular weight of xylose-derived lactam oximes and for obtaining structural information through fragmentation analysis. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound.
In a typical mass spectrum of a this compound, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed, confirming the molecular weight. Fragmentation patterns observed in tandem MS (MS/MS) experiments can reveal the structure of the molecule. For example, the loss of water (H₂O) from the hydroxyl groups or cleavage of the piperidine ring can produce characteristic fragment ions. In studies of N-linked glycans containing xylose, a rearrangement involving the migration of xylose has been observed during tandem mass spectrometry. nih.gov This highlights the importance of carefully interpreting fragmentation data.
| Ion Type | Description | Expected m/z |
| [M+H]⁺ | Protonated molecular ion | Molecular Weight + 1 |
| [M+Na]⁺ | Sodium adduct | Molecular Weight + 23 |
| [M-H₂O]⁺ | Loss of a water molecule | Molecular Weight - 18 |
| Fragment Ions | Resulting from cleavage of the ring or loss of side chains | Variable |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies
X-ray Crystallography for Solid-State Structure Determination
This technique is particularly valuable for confirming the stereochemistry at the chiral centers of the xylose-derived portion of the molecule and for determining the configuration of the oxime group (see section 4.3). For instance, X-ray crystallography has been used to determine the structures of related sugar-derived inhibitors bound to enzymes, revealing key interactions in the active site. acs.org The crystal structure of a xylo-naphthimidazole, a related xylose derivative, confirmed the planar geometry of the naphthylimidazole group. mdpi.com While obtaining suitable crystals can be challenging, the resulting structural data is unparalleled in its detail.
Analysis of Stereoisomerism (E/Z Configurations) in the Oxime Moiety
The oxime group (C=N-OH) of a this compound can exist as two geometric isomers, designated as E and Z. The configuration depends on the relative orientation of the hydroxyl group and the carbon chain of the lactam ring around the C=N double bond.
The formation of E and Z isomers can be influenced by the reaction conditions during the synthesis of the oxime. rsc.org In some cases, a mixture of isomers may be obtained, while in others, one isomer may be formed preferentially. thieme-connect.comjuniperpublishers.com The ratio of these isomers can often be determined by ¹H NMR spectroscopy, as the chemical shifts of the protons near the oxime group are sensitive to its configuration. Computational modeling can also be used to predict the relative stabilities of the E and Z conformers.
The specific stereoisomer of the oxime can have a significant impact on the biological activity of the molecule, particularly if it is designed to interact with a specific enzyme active site. Therefore, the characterization and, if possible, the separation of the E and Z isomers are important aspects of the study of xylose-derived lactam oximes. Studies on xylobio-lactam oxime as a transition-state-like inhibitor have shown that it adopts a specific conformation when bound to a GH10 xylanase. nih.gov
Computational and Theoretical Studies on Xylose Derived Lactam Oxime
Conformational Analysis of the Lactam and Oxime Moieties
Computational studies have been instrumental in understanding the preferred three-dimensional structures of xylose-derived lactam oximes, particularly in the context of their interaction with biological targets. The conformation of the sugar ring and the orientation of the lactam and oxime functional groups are critical for biological activity.
Research on transition-state-like inhibitors for glycoside hydrolases (GHs) has revealed that xylobio-lactam oxime, a disaccharide derivative, adopts a specific conformation to mimic the enzymatic transition state. nih.govresearchgate.net In studies involving GH10 xylanase, computational modeling and structural analysis have shown that the xylose ring of the lactam oxime inhibitor adopts a conformation approaching a half-chair (⁴H₃) or envelope (⁴E). nih.govresearchgate.netsemanticscholar.org This distorted conformation is significantly different from the standard chair (⁴C₁) conformation that β-xylose typically adopts in solution. nih.gov The lactam and oxime functionalities contribute to fixing the pyranose ring in this high-energy conformation, which resembles the proposed oxocarbenium ion-like transition state of the enzymatic hydrolysis reaction. nih.govresearchgate.net
The conformational free energy landscape (FEL) of β-xylose has been computed using methods like ab initio metadynamics, revealing the relative energies of various chair, boat, and skew-boat conformations. nih.govresearchgate.netsemanticscholar.org These studies support the finding that conformations like ¹S₃ and ²Sₒ are pre-activated for catalysis and that the transition states they lead to ([⁴H₃]‡ and [²,⁵B]‡, respectively) lie in low-energy regions of the landscape. nih.govresearchgate.net The ability of the xylose-derived lactam oxime to adopt a conformation similar to the ⁴H₃ transition state is a key element of its inhibitory power. nih.govsemanticscholar.org
Table 1: Conformational Data of Xylose Derivatives in Different Environments
| Compound/State | Ring Conformation | Method of Determination | Reference |
| β-Xylose (in solution) | ⁴C₁ (Chair) | NMR, X-ray, Computational | nih.gov |
| Xylobiose-lactam oxime (bound to GH10 Xylanase) | ~⁴H₃ (Half-Chair) / ⁴E (Envelope) | Computational Modeling, Structural Analysis | nih.govresearchgate.netsemanticscholar.org |
| Proposed GH10 Xylanase Transition State | [⁴H₃]‡ (Half-Chair) | Computational Modeling | nih.govsemanticscholar.org |
| Proposed GH11 Xylanase Transition State | [²,⁵B]‡ (Boat) | Computational Modeling | nih.govacs.org |
Quantum Mechanical (QM) and Hybrid QM/MM Simulations
To accurately model the electronic rearrangements that occur during chemical reactions and enzyme catalysis, researchers employ quantum mechanical (QM) methods. For large systems like an enzyme-inhibitor complex, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations are particularly powerful. ub.edu In this approach, the reactive center (e.g., the inhibitor and key active site residues) is treated with a high-level QM method, while the rest of the protein and solvent are described by a more computationally efficient MM force field. semanticscholar.orgub.edu
Classical and ab initio QM/MM molecular dynamics simulations have been used to study the complexes of xylanases with various substrates and inhibitors. nih.govresearchgate.net These simulations have been crucial in validating or questioning conformations observed in crystal structures, especially those obtained with mutant enzymes. nih.govresearchgate.net For instance, QM/MM simulations revealed that an unusual ᴼE conformation observed for a xylohexaose (B8087339) substrate in a mutant GH11 xylanase was likely an artifact enforced by the mutation, adding a note of caution to the interpretation of experimental structures of modified enzymes. nih.govresearchgate.netsemanticscholar.org
These computational techniques allow for the detailed investigation of electronic structure, charge distribution, and bonding within the this compound as it interacts with an enzyme's active site. ub.edu By modeling the system at this level of theory, researchers can gain a deeper understanding of the forces and electronic effects that drive binding and inhibition.
Elucidation of Reaction Mechanisms in this compound Synthesis and Transformations
While specific computational studies on the synthesis mechanism of this compound are not extensively detailed in the searched literature, theoretical methods are widely used to elucidate the mechanisms of related transformations, such as lactam and oxime formation.
The synthesis of β-lactams via the Staudinger [2+2] cycloaddition of ketenes and imines has been the subject of combined theoretical and experimental studies. nih.gov Computational modeling, often using Density Functional Theory (DFT), can be used to map the potential energy surface of the reaction, identify the transition states, and explain the observed stereoselectivity. lodz.pl For example, theoretical studies on the Staudinger reaction have explained why the reaction of a (Z)-imine with a vinylketene preferentially forms a trans-β-lactam by showing that the transition state leading to this isomer is sterically favored and therefore lower in energy. nih.gov
Similarly, the formation of oximes from carbohydrates and hydroxylamine (B1172632) derivatives, and their subsequent transformations, can be modeled. juniperpublishers.comjuniperpublishers.com For instance, the conversion of a xylose-derived nitrone into a lactam, a key step in the synthesis of certain natural products, involves complex electronic rearrangements that can be elucidated through computational analysis of the reaction pathway. jst.go.jp These studies help in understanding reaction intermediates, transition state geometries, and the factors controlling reaction outcomes, thereby guiding the development of more efficient and selective synthetic routes.
Transition State Characterization and Potential Energy Surface Mapping
A cornerstone of modern computational chemistry is the ability to characterize transition states (TS) and map potential energy surfaces (PES) for chemical reactions. This is particularly relevant for understanding the action of inhibitors like this compound, which are often designed as transition state analogues.
Computational studies on β-xylanases have mapped the conformational free energy landscape (FEL) of β-xylose to identify the most likely catalytic pathways. nih.govresearchgate.net These studies, using methods like ab initio metadynamics with Cremer-Pople puckering coordinates, have identified two primary, low-energy catalytic itineraries for retaining xylanases:
¹S₃ → [⁴H₃]‡ → ⁴C₁ : This pathway is characteristic of GH10 xylanases. nih.govsemanticscholar.org
²Sₒ → [²,⁵B]‡ → ⁵S₁ : This pathway is associated with other glycosidases and has been proposed for GH11 xylanases. nih.gov
The xylobio-lactam oxime has been identified as a potent inhibitor of GH10 xylanases because its preferred conformation within the enzyme active site closely mimics the geometry of the ⁴H₃ transition state. nih.govresearchgate.net By mapping the PES, researchers can calculate the energy barriers for different conformational changes and catalytic steps, providing a quantitative basis for why certain inhibitors are effective against specific enzyme families. The calculations show that the ⁴H₃ conformation is a high-energy point on the reaction coordinate for the substrate, and by adopting this shape, the lactam oxime binds very tightly to the enzyme active site, which is specifically evolved to stabilize this very geometry. nih.govacs.org
Molecular Modeling of Interactions with Macromolecules (e.g., Enzyme Active Sites)
Molecular modeling, including docking and molecular dynamics simulations, provides a detailed picture of how this compound interacts with macromolecular targets like enzymes. scispace.comacs.org These studies have been pivotal in explaining the high affinity and selectivity of these inhibitors.
A xylobiose-derived lactam oxime was identified as a powerful competitive inhibitor of the family 10 xylanase from Cellulomonas fimi (Cex), with a reported inhibition constant (Kᵢ) of 370 nM. acs.org In stark contrast, the same compound showed no significant inhibition of the family 11 xylanase from Bacillus circulans (Bcx). acs.org Molecular modeling provided two key explanations for this dramatic difference in activity:
Active Site Architecture : The catalytic acid/base residue is located in different positions in the two enzyme families. It is in an anti position relative to the C1-O5 bond in the GH10 enzyme (Cex) but in a syn position in the GH11 enzyme (Bcx). acs.orgresearchgate.net This difference in geometry affects how the enzyme interacts with and stabilizes the transition state, and consequently, how it binds the transition-state-mimic lactam oxime.
Transition State Conformation : As discussed previously, computational studies propose different transition state conformations for the two enzymes: a half-chair (⁴H₃) for Cex and a boat (²,⁵B) for Bcx. acs.orgresearchgate.net The this compound is an excellent mimic of the ⁴H₃ conformation, leading to potent inhibition of Cex, but it does not fit well into the active site of Bcx, which is optimized for a different TS geometry. nih.govacs.org
Table 2: Inhibition Data and Proposed Mechanistic Differences for Xylobio-Lactam Oxime
| Enzyme | Glycoside Hydrolase Family | Inhibition by Xylobio-Lactam Oxime (Kᵢ) | Proposed TS Conformation | Reference |
| Cex (Cellulomonas fimi) | GH10 | 370 nM | ⁴H₃ (Half-Chair) | acs.orgresearchgate.net |
| Bcx (Bacillus circulans) | GH11 | No appreciable inhibition | ²,⁵B (Boat) | acs.orgresearchgate.net |
Application As Chiral Building Blocks and Synthetic Intermediates
Xylose-Derived Lactam Oxime in Asymmetric Synthesis
The field of asymmetric synthesis, which focuses on the selective creation of a specific stereoisomer, heavily relies on the use of chiral auxiliaries and building blocks. numberanalytics.comiranchembook.ir this compound and related structures serve as powerful tools in this domain due to the fixed stereocenters of the xylose backbone. These inherent chiral features can effectively guide the stereochemical outcome of a reaction. numberanalytics.com
A notable application is the use of D-xylose derivatives as chiral auxiliaries in the Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, for the asymmetric construction of β-lactams. nih.gov In this context, the chiral scaffold derived from xylose directs the approach of the reactants, leading to the formation of the β-lactam ring with high diastereoselectivity. nih.gov The resulting enantiomerically enriched β-lactams are themselves valuable chiral building blocks for further synthesis.
Furthermore, the oxime functional group itself can direct stereoselective transformations. For instance, oxime-directed catalytic asymmetric hydroboration has been developed as an efficient method for synthesizing chiral tertiary boronic esters, which are versatile intermediates in organic synthesis. nih.gov While not exclusively limited to xylose derivatives, this methodology highlights the synthetic potential of the oxime group present in the title compound. The combination of the chiral xylose framework and the reactive oxime functionality provides a robust platform for generating complex molecules with controlled stereochemistry.
Table 1: Application of D-Xylose Derivatives in Asymmetric Synthesis
| Reaction Type | Role of Xylose Derivative | Key Product | Reference |
|---|---|---|---|
| Staudinger Reaction | Chiral Auxiliary | β-Lactams | nih.gov |
| Radical-based Synthesis | Chiral Precursor | Homoallylic Alcohols | jst.go.jp |
Precursors for Complex Molecular Architectures and Diverse Scaffolds
Sugar oximes, including those derived from xylose, are recognized as valuable intermediates for building complex molecular architectures such as glycosylated pharmaceuticals and other bioactive materials. juniperpublishers.comjuniperpublishers.com Their utility stems from the combination of the sugar's inherent chirality and bioavailability with the oxime's versatile reactivity. juniperpublishers.com The lactam oxime structure can be chemically modified through various reactions to generate a diverse range of molecular scaffolds.
One of the most significant applications is the use of the β-lactam ring, which can be synthesized using a xylose-derived chiral auxiliary, as a versatile synthon. nih.govacs.org The strained four-membered ring of β-lactams can be selectively opened to yield a variety of acyclic structures, such as amino acids and peptides. researchgate.net Moreover, the β-lactam core serves as a template for synthesizing other non-β-lactam heterocyclic compounds, including taxoids and alkaloids, which are classes of molecules with significant biological activity. acs.orgresearchgate.net
The oxime functionality itself can be converted into other chemical groups. For example, sugar oximes can be transformed into isoxazolines and nitriles, further expanding the range of possible molecular frameworks. juniperpublishers.com Additionally, a D-xylose derivative has been used as a starting point in the synthesis of homoallylic alcohols, which were then elaborated into more complex cyclic systems through radical cyclization, demonstrating a pathway to highly oxygenated and complex carbon skeletons. jst.go.jp
Integration within Biorefinery Platforms for Value-Added Chemical Production
Modern biorefineries aim to convert renewable biomass into a spectrum of valuable products, including biofuels and platform chemicals. nih.gov Lignocellulosic biomass, rich in cellulose (B213188) and hemicellulose, is a primary feedstock for these facilities. nih.gov Xylose is the second most abundant sugar in lignocellulosic biomass and is a key C5 platform chemical produced from the hydrolysis of the hemicellulose fraction. researchgate.netfrontiersin.org The U.S. Department of Energy has identified twelve key sugar-derived building block chemicals as central to the establishment of a bio-based chemical industry, with xylose-derived products like xylitol (B92547) and furfural (B47365) being prominent examples. nrel.gov
The conversion of xylose into high-value chemical intermediates is a critical strategy for improving the economic viability of biorefineries. researchgate.net While bulk chemicals like xylitol are major targets, the synthesis of more complex, higher-value molecules like this compound represents a significant "valorization" of this biomass-derived sugar. frontiersin.org The production of such chiral intermediates leverages the inherent chemical value of the biomass feedstock beyond simple fermentation to ethanol (B145695) or conversion to furfural. nih.gov
Biocatalytic routes are central to many biorefinery processes. unipd.it Enzymes and whole-cell microorganisms are used to transform sugars into target molecules with high selectivity under mild conditions. researchgate.netcore.ac.uk The synthesis of this compound can be envisioned within such a platform, where xylose extracted from agricultural or forestry waste is first converted to the lactam and then to the oxime, creating a valuable chiral building block for the pharmaceutical and fine chemical industries directly from a renewable resource.
Development of Enzyme Probes and Mechanistic Inhibitors (e.g., Transition State Analogs for Glycoside Hydrolases)
Glycoside hydrolases (GHs) are enzymes that cleave glycosidic bonds in carbohydrates and are crucial in many biological processes. nih.govcazypedia.org Designing potent inhibitors for these enzymes is important for developing therapeutic agents and for probing enzyme mechanisms. nih.govrsc.org A powerful strategy for inhibitor design is to create molecules that mimic the structure and charge of the transition state of the enzymatic reaction, as enzymes bind to the transition state with extremely high affinity. nih.govrsc.org
A xylobiose-derived lactam oxime has been identified as a potent competitive inhibitor of the family 10 xylanase, Cex, from the bacterium Cellulomonas fimi. acs.org This inhibitor was designed to act as a transition state analog. The lactam oxime functionality mimics the flattened, oxocarbenium-ion-like geometry of the sugar ring at the transition state of the glycosidic bond cleavage. researchgate.net Analysis of the crystal structure of the enzyme-inhibitor complex revealed that the exocyclic nitrogen of the oxime forms a strong hydrogen bond with a key acidic residue (Glu127) in the enzyme's active site. collectionscanada.ca
This this compound exhibited a nanomolar inhibition constant (Ki) of 370 nM against the family 10 xylanase. acs.orgcollectionscanada.ca Interestingly, it showed no significant inhibition of a family 11 xylanase, highlighting its specificity. acs.org This difference in inhibition is attributed to variations in the active site architecture and the proposed transition state conformation between the two enzyme families. acs.org These findings underscore the utility of xylose-derived lactam oximes as highly specific molecular probes to investigate the catalytic mechanisms and structural nuances of glycoside hydrolases.
Table 2: Inhibition of Family 10 Xylanase (Cex) by Xylobiose-Derived Inhibitors
| Inhibitor Type | Inhibition Constant (Ki) | Reference |
|---|---|---|
| Isofagomine derivative | 130 nM | acs.org |
| Imidazole (B134444) derivative | 150 nM | acs.org |
| Lactam oxime derivative | 370 nM | acs.orgcollectionscanada.ca |
Role as Protecting Groups in Organic Synthesis
In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. cem.com This temporary blocker is called a protecting group. The oxime functionality is a useful protecting group for carbonyl compounds (aldehydes and ketones). cem.com The carbonyl group is converted to the more stable oxime, which is inert to many reaction conditions, such as those involving nucleophiles or reducing agents. In a later step, the oxime can be cleaved, typically under hydrolytic conditions, to regenerate the original carbonyl group. cem.com
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for xylose-derived lactam oxime, and how do reaction conditions influence yield and stereochemistry?
- Methodological Answer : The Beckmann rearrangement is a primary method for synthesizing lactams from oximes. For xylose-derived substrates, oxime formation (via hydroxylamine treatment of ketones) precedes rearrangement. Critical parameters include:
- Solvent systems : Mixed dioxane/water (3:4 v/v) enhances reaction efficiency .
- Catalysts : TsCl/NaOH promotes rearrangement, but stereochemical outcomes depend on oxime isomerism (e.g., oxime 11a vs. 11b yields 34% lactam 12 , while 11b is unreactive under identical conditions) .
- Characterization : Single-crystal X-ray diffraction is essential to confirm stereostructures .
Q. How can researchers validate the purity and structural integrity of this compound intermediates?
- Methodological Answer : Combine analytical techniques:
- Chromatography : HPLC or TLC to monitor reaction progress and isolate intermediates.
- Spectroscopy : NMR (¹H/¹³C) for functional group analysis; IR for lactam C=O and oxime N-O bond verification .
- Mass spectrometry : High-resolution MS confirms molecular weights and fragmentation patterns.
Advanced Research Questions
Q. What experimental strategies address contradictory data in lactam oxime synthesis (e.g., unreactive oxime isomers)?
- Methodological Answer :
- Isomer-specific analysis : Use X-ray crystallography to resolve steric/electronic differences between oxime isomers (e.g., 11a vs. 11b ) that hinder Beckmann rearrangement .
- Computational modeling : DFT calculations predict transition-state energies and steric hindrance effects .
- Alternative pathways : Explore ring-rearrangement metathesis (RRM) with Grubbs-II catalyst for tricyclic lactam synthesis when traditional methods fail .
Q. How do solvent polarity and oxygen levels affect enzyme-mediated lactam oxime transformations in biocatalytic studies?
- Methodological Answer :
- Gas-liquid interface effects : Use controlled oxygen environments (e.g., ethylene atmosphere) to stabilize enzymes during RRM .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance allylation efficiency post-rearrangement but may denature enzymes; balance reactivity with biocatalyst stability .
Q. What methodologies enable the integration of xylose-derived lactam oximes into biomedical polymer research?
- Methodological Answer :
- Polymerization : Ring-opening polymerization (ROP) of ε-lactams (derived via Beckmann rearrangement) generates polyamides. Key steps:
- Monomer design : Functionalize lactams with xylose moieties for biocompatibility .
- Catalyst selection : Enzymatic catalysts (e.g., CAL-B) improve stereocontrol in ketone-to-oxime conversions .
- In vitro testing : Assess hydrolytic degradation rates under physiological conditions (pH 7.4, 37°C) .
Data Analysis & Experimental Design
Q. How should researchers design experiments to optimize lactam oxime synthesis yields while minimizing side reactions?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature, solvent ratios, and catalyst loading in a factorial design to identify optimal conditions .
- Side reaction mitigation : Monitor byproducts (e.g., enol acetates or dehydrogenated products) via GC-MS and adjust reaction times/temperatures accordingly .
Q. What statistical approaches resolve discrepancies in spectroscopic data for lactam oxime derivatives?
- Methodological Answer :
- Multivariate analysis : PCA (Principal Component Analysis) of NMR/IR datasets identifies outliers and clusters structurally similar compounds .
- Cross-validation : Compare crystallographic data (X-ray) with computational models (e.g., Gaussian) to validate spectral assignments .
Mechanistic & Theoretical Inquiry
Q. What mechanistic insights explain the selectivity of Beckmann rearrangement in xylose-derived oxime systems?
- Methodological Answer :
- Kinetic studies : Use in-situ FTIR or Raman spectroscopy to track oxime-to-lactam conversion rates .
- Isotopic labeling : ¹⁵N-labeled hydroxylamine traces nitrogen migration during rearrangement .
- Transition-state analysis : MD simulations reveal how xylose’s hydroxyl groups direct stereochemical outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
